Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH
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Overview
Description
Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH: is a synthetic peptide derivative that incorporates the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group is a widely used protecting group for the amino group in peptide synthesis due to its stability under basic conditions and ease of removal under mildly acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition involving the removal of the Fmoc protecting group and the coupling of the next amino acid. The Psi(Me,Me)pro moiety is a pseudo-proline derivative that is incorporated to enhance the solubility and folding properties of the peptide.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient production of large quantities of the peptide. The use of high-purity reagents and optimized reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH primarily undergoes reactions typical of peptides, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Formation of peptide bonds using coupling reagents such as HBTU, HATU, or DIC.
Cleavage: Removal of the peptide from the solid support using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products: The major product of these reactions is the desired peptide sequence, with side products including truncated peptides and deletion sequences, which are minimized through optimized reaction conditions.
Scientific Research Applications
Chemistry: Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH is used in the synthesis of complex peptides and proteins. Its incorporation into peptide sequences can improve solubility and folding, facilitating the study of protein structure and function.
Biology: In biological research, this compound is used to synthesize peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also used in the development of peptide-based therapeutics and diagnostics.
Medicine: this compound is utilized in the development of peptide drugs, including those targeting specific diseases such as cancer, diabetes, and infectious diseases. Its use in peptide synthesis allows for the creation of peptides with improved stability and bioavailability.
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the production of peptide-based products, including drugs, vaccines, and diagnostic tools. Its role in solid-phase peptide synthesis makes it a valuable tool for large-scale peptide production.
Mechanism of Action
The mechanism of action of Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Psi(Me,Me)pro moiety enhances the solubility and folding properties of the peptide, facilitating its synthesis and purification. The final peptide product can then interact with specific molecular targets, such as enzymes, receptors, or other proteins, to exert its biological effects.
Comparison with Similar Compounds
Fmoc-Ile-Ser-OH: A simpler derivative without the Psi(Me,Me)pro moiety.
Fmoc-Ile-Ser(tBu)-OH: Incorporates a tert-butyl group for side-chain protection.
Fmoc-Ile-Ser(Trt)-OH: Uses a trityl group for side-chain protection.
Uniqueness: Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH is unique due to the incorporation of the Psi(Me,Me)pro moiety, which enhances the solubility and folding properties of the peptide. This makes it particularly useful in the synthesis of complex peptides and proteins, where solubility and proper folding are critical for biological activity.
Properties
IUPAC Name |
(4S)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-5-16(2)23(24(30)29-22(25(31)32)15-35-27(29,3)4)28-26(33)34-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-23H,5,14-15H2,1-4H3,(H,28,33)(H,31,32)/t16-,22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHJSWOIIDYVSO-GMWOSMDTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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